4,6-Dihydroxynaphthalene-1-sulfonic acid

Description

Contextualization within Aromatic Sulfonic Acid Chemistry

Aromatic sulfonic acids are organic compounds containing a sulfonic acid group (-SO₃H) attached to an aromatic ring. This functional group imparts strong acidic properties and high water solubility to the molecule. The sulfonation of aromatic compounds, an electrophilic aromatic substitution reaction, is a fundamental process in organic chemistry used to produce these derivatives. Naphthalene (B1677914) sulfonic acids are a significant subclass of aromatic sulfonic acids, distinguished by the bicyclic aromatic naphthalene backbone. This larger aromatic system offers more positions for substitution, leading to a wide array of isomers with distinct properties and applications.

Historical Perspectives on Naphthalene Sulfonic Acid Research

The investigation of naphthalene sulfonic acids has a rich history, dating back to the late 19th and early 20th centuries, closely intertwined with the burgeoning synthetic dye industry. unb.ca Early researchers diligently studied the sulfonation of naphthalene, discovering that reaction conditions such as temperature and the concentration of sulfuric acid could influence the position of the sulfonic acid group, leading to different isomers. chemicalbook.com This control over isomer distribution was a pivotal development, as the properties and subsequent reactivity of the naphthalene sulfonic acid are highly dependent on the substitution pattern. These compounds became vital intermediates in the synthesis of a vast range of azo dyes, which revolutionized the textile and other industries. unb.ca

Overview of Dihydroxynaphthalene Sulfonic Acid Isomers and Their Significance

Within the broader family of naphthalene sulfonic acids, dihydroxynaphthalene sulfonic acids are of particular interest due to the presence of two hydroxyl (-OH) groups in addition to the sulfonic acid group. These hydroxyl groups provide additional sites for chemical reactions, particularly as coupling components in the synthesis of azo dyes.

The specific arrangement of the hydroxyl and sulfonic acid groups on the naphthalene ring gives rise to numerous isomers, each with unique chemical and physical properties. For example, the solubility, reactivity, and spectral properties of isomers such as 1,5-dihydroxynaphthalene- and 2,7-dihydroxynaphthalene-based compounds differ significantly. google.comgoogle.com The synthesis of these isomers often involves multi-step processes, including sulfonation, nitration, reduction, and hydrolysis reactions. patsnap.com The ability to selectively synthesize a particular isomer is a key challenge and a continuing area of research in organic chemistry.

The specific compound of focus, 4,6-Dihydroxynaphthalene-1-sulfonic acid, is one such isomer that has found a niche in specialized chemical synthesis.

Chemical Compound Focus: this compound

This section delves into the specific attributes and research findings related to this compound.

Chemical Structure and Properties

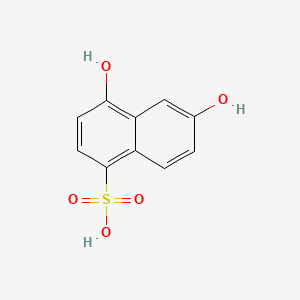

This compound possesses a naphthalene core substituted with two hydroxyl groups at the 4 and 6 positions and a sulfonic acid group at the 1 position.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈O₅S |

| Molecular Weight | 240.23 g/mol |

Interactive Data Table: Comparative Spectroscopic Data of a Dihydroxynaphthalene Sulfonic Acid Isomer

| Compound | 1H NMR (DMSO-d6, δ ppm) |

| Sodium 2,3-dihydroxynaphthalene-6-sulfonate | Signals correspond to aromatic protons and hydroxyl groups. chemicalbook.com |

Synthesis and Manufacturing

A specific, detailed industrial synthesis route for this compound is not extensively documented in readily available scientific literature. However, its synthesis can be inferred from general knowledge of naphthalene chemistry. The process would likely involve the sulfonation of a dihydroxynaphthalene precursor or a multi-step process involving the introduction of hydroxyl and sulfonic acid groups onto a naphthalene starting material.

For instance, the synthesis of the related 2,3-dihydroxynaphthalene-1,6-disulfonic acid involves the sulfonation, nitration, alkaline hydrolysis, reduction, and diazotization of refined naphthalene. patsnap.com The preparation of other dihydroxynaphthalene isomers, such as 1,5-dihydroxynaphthalene (B47172), is achieved through the hydrolysis of naphthalene-1,5-disulfonic acid with a strong base. google.com It is plausible that a similar strategic combination of these well-established reaction types is employed to achieve the specific 4,6,1-substitution pattern of the target compound.

Significance and Applications in Chemical Research

The primary documented application of this compound is as a coupling component in the synthesis of azo dyes. ajchem-a.com Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo (-N=N-) groups.

In the production of these dyes, an aromatic amine is first diazotized to form a diazonium salt. This salt then undergoes a coupling reaction with an electron-rich aromatic compound, such as this compound. The hydroxyl groups on the naphthalene ring activate it for this electrophilic substitution reaction.

A notable example is the synthesis of Acid Red 154 . In this process, a diamine is double diazotized and then coupled with two molar equivalents of this compound to produce the final dye molecule. This dye is used for coloring materials such as silk, wool, paper, and leather.

The sulfonic acid group in this compound plays a crucial role in the properties of the resulting azo dyes. It imparts water solubility, which is essential for the dyeing process, and can also influence the color and fastness properties of the dye. The historical development of the dye industry has been heavily reliant on the availability of a wide range of such sulfonated naphthalene derivatives. unb.ca

Structure

2D Structure

3D Structure

Properties

CAS No. |

6362-21-6 |

|---|---|

Molecular Formula |

C10H8O5S |

Molecular Weight |

240.23 g/mol |

IUPAC Name |

4,6-dihydroxynaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C10H8O5S/c11-6-1-2-7-8(5-6)9(12)3-4-10(7)16(13,14)15/h1-5,11-12H,(H,13,14,15) |

InChI Key |

PHPBVPIJJSAZJD-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2C=C1O)O)S(=O)(=O)O |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=C1O)O)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for 4,6 Dihydroxynaphthalene Sulfonic Acid Isomers

Direct Sulfonation Reactions of Dihydroxynaphthalenes

The direct introduction of a sulfonic acid group onto a dihydroxynaphthalene (DHN) ring is a primary method for synthesizing dihydroxynaphthalene sulfonic acids. This electrophilic substitution reaction is heavily influenced by the reaction conditions and the inherent directing effects of the hydroxyl groups.

Influence of Reaction Conditions on Isomer Selectivity

The selectivity of the sulfonation reaction, which determines the final isomeric product, is governed by the positions of the two hydroxyl groups on the naphthalene (B1677914) core. When reacting various dihydroxynaphthalenes with sulfur trioxide in a nitromethane (B149229) solvent, the substitution patterns are generally consistent with predictions from Hückel Molecular Orbital calculations. rsc.org The hydroxyl groups activate the ring towards electrophilic attack, but their positions dictate where the incoming sulfonyl group will attach.

The reaction of nine different dihydroxynaphthalene isomers with sulfur trioxide shows that monosulfonation typically yields one or two specific carbon-sulfonated products. rsc.org For instance, certain DHN isomers will lead to a predictable mixture of sulfonic acid isomers, while others, like 2,3-DHN, are capable of yielding all three possible sulfonic acid variations. rsc.org The directing effects of the hydroxyl groups and the potential for the formation of intermediates, such as di(hydrogen sulfates), play a significant role in the distribution of the final products. rsc.org

Table 1: Isomer Distribution in the Direct Sulfonation of Dihydroxynaphthalenes (DHNs) This table illustrates the resulting monosulfonated products from the reaction of various DHN isomers with sulfur trioxide.

| Starting Dihydroxynaphthalene (DHN) Isomer | Resulting Monosulfonated Product(s) |

| 2,3-Dihydroxynaphthalene | Yields all three possible sulfonic acid isomers |

| Other DHN Isomers (e.g., 1,5; 1,7; 2,6; etc.) | Typically yield one or two specific sulfonic acid isomers |

Data sourced from a study on the reaction of dihydroxynaphthalenes with sulfur trioxide in nitromethane. rsc.org

Optimization of Sulfonation Processes for Yield and Purity

Achieving high yield and purity in the sulfonation of dihydroxynaphthalenes requires careful control over the reaction to minimize the formation of byproducts. A significant challenge is the potential for further reaction to form disulfonic acids. rsc.org The process can also lead to the formation of sulfated derivatives and cyclic naphthalene-sulfonate sulfate (B86663) anhydrides, which can complicate purification and reduce the yield of the desired monosulfonic acid. rsc.org

The kinetics of the sulfonation reaction are a critical factor; reaction time, temperature, and the concentration of the sulfonating agent must be optimized. nih.gov For example, studies on related sulfonation processes show that the degree of sulfonation increases with reaction time, but finding the optimal duration is key to balancing high yield with the prevention of unwanted secondary products. nih.gov

Multi-Step Synthetic Routes

When direct sulfonation does not yield the desired isomer or purity, multi-step synthetic strategies are employed. These routes offer greater control over the final product structure by building the molecule through a sequence of discrete chemical transformations.

Incorporation of Nitration and Reduction Steps

A versatile multi-step approach involves the nitration of naphthalenesulfonic acids followed by the chemical reduction of the nitro group to an amino group. This sequence is a foundational strategy in the synthesis of many dye intermediates. The process typically begins with the sulfonation of naphthalene itself. patsnap.com

The resulting naphthalenesulfonic acid can then be nitrated. The conditions for this step are crucial; the reaction is often carried out using a mixed acid (nitric acid and sulfuric acid) at controlled temperatures, for example, between 0°C and 50°C. google.comgoogle.com The concentration of the sulfuric acid and the molar ratio of the reactants are carefully managed to achieve high yields and minimize long reaction times. google.com Following nitration, the nitro group is reduced to an amine. This amino group can then be further modified or replaced in subsequent steps to yield the target molecule. patsnap.comrsc.org This entire pathway, involving sulfonation, nitration, reduction, and other transformations like diazotization, provides a reliable method for producing specific isomers that are difficult to obtain directly. patsnap.com

Alkali Fusion Methods for Hydroxyl Group Introduction

Alkali fusion is a classic and powerful method for introducing hydroxyl groups onto the naphthalene ring by displacing sulfonic acid groups. This high-temperature reaction is widely used in the industrial production of naphthols and dihydroxynaphthalenes from their corresponding sulfonic acids. wikipedia.orgwikipedia.org

The process involves heating a naphthalenesulfonate salt with a strong base, typically sodium hydroxide (B78521) (NaOH), to high temperatures. google.com For instance, the synthesis of 2-naphthol (B1666908) involves the alkali fusion of 2-naphthalene sulfonate at 320–340°C. google.com To produce dihydroxynaphthalenes, naphthalenedisulfonates are used as the starting material. The reaction conditions, such as temperature and the ratio of alkali to sulfonate, are critical for maximizing the yield and preventing side reactions. google.comciac.jl.cn One of the main challenges is preventing the hydrolysis of sulfonic acid groups, which can lead to undesired byproducts. google.com To optimize the reaction, a mixture of alkalis, such as sodium hydroxide and potassium hydroxide, may be used. ciac.jl.cn

Table 2: Representative Conditions for Alkali Fusion of Naphthalenesulfonates This table summarizes typical reaction conditions for synthesizing hydroxylated naphthalenes via alkali fusion.

| Starting Material | Alkali System | Temperature | Molar/Mass Ratio | Yield |

| Naphthalene Sulfonic Acids | Molten NaOH | 280–350 °C | Acid:NaOH = 1:3.2–7.5 (molar) | Varies |

| Disodium 2,6-naphthalenedisulfonate | NaOH and KOH | 345 °C | Salt:Alkali = 1:3 (mass) | 86.3% |

| 2-Naphthalene Sulfonate Salt | Molten NaOH | 320–340 °C | Not specified | Not specified |

Data compiled from various patented industrial processes. google.comgoogle.comciac.jl.cn

Derivatization Reactions Post-Synthesis

Once a dihydroxynaphthalene sulfonic acid has been synthesized, it can undergo further reactions to create more complex molecules, particularly for the dye industry. One notable derivatization is the Bucherer reaction. google.com In this reaction, a hydroxyl group on the naphthalene ring can be replaced by an amino group in the presence of an aromatic amine and an aqueous sulfite (B76179) or bisulfite solution. google.com

For example, 2,8-dihydroxynaphthalene-6-sulfonic acid can be reacted with an aminonaphthalene sulfonic acid, such as 1-aminonaphthalene-6-sulfonic acid, at boiling temperatures in the presence of sodium bisulfite. This process converts one of the hydroxyl groups into a substituted amino group, yielding a new disulfonic acid derivative, 2-[naphthyl-(1)-amino]-8-hydroxynaphthalene-6:6'-disulfonic acid, which serves as a valuable intermediate for other chemical products. google.com

Formation of Azo Derivatives

4,6-Dihydroxynaphthalene-1-sulfonic acid is a versatile coupling component in the synthesis of azo dyes due to the activating effects of its hydroxyl groups on the naphthalene ring system. The coupling reaction typically occurs at the position ortho to one of the hydroxyl groups.

The general mechanism involves the electrophilic substitution of a diazonium salt onto the electron-rich naphthalene ring. The specific position of coupling is influenced by the reaction conditions, particularly the pH. In acidic or neutral conditions, coupling often occurs at the position adjacent to a hydroxyl group.

A notable application involves the use of dihydroxynaphthalene sulfonic acids in creating complex azo dyes. For instance, the coupling of 4-amino-N-(3-chlorophenyl)benzamide with various naphthalenic derivatives, including dihydroxynaphthalene sulfonic acids, has been explored for generating new dyes. While the direct synthesis of an azo derivative from this compound is a classic example of azo coupling, specific contemporary research examples detailing this exact transformation can be sparse in readily available literature. However, the principles are well-established in dyestuff chemistry.

The synthesis of azo dyes often involves a two-step process:

Diazotization: An aromatic primary amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium) to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with a coupling component, such as this compound. The hydroxyl groups on the naphthalene ring direct the coupling to an adjacent, activated position.

Table 1: Key Reactants in Azo Derivative Formation

| Compound Name | Role |

|---|---|

| This compound | Coupling Component |

| Aromatic Primary Amine | Precursor to Diazonium Salt |

| Sodium Nitrite | Diazotizing Agent |

Bioconjugation Linker Molecule Synthesis

The functional groups of this compound, namely the hydroxyl and sulfonic acid moieties, make it a candidate for derivatization into more complex molecules, including those used in bioconjugation. While direct use as a linker is not extensively documented, its structural motifs are present in related bioconjugation chemistry.

For example, naphthalene-based compounds are utilized in creating fluorescent probes and labels for biomolecules. The sulfonic acid group imparts water solubility, a crucial feature for biological applications. The hydroxyl groups provide sites for further chemical modification, allowing the attachment of reactive groups that can then form covalent bonds with proteins, nucleic acids, or other biomolecules.

Research into novel linker technologies has explored various aromatic cores. While specific studies detailing the synthesis of a bioconjugation linker directly from this compound are not prominent, the synthesis of related sulfonated naphthalene derivatives for such purposes is an active area of research. These linkers are often designed to connect a reporter molecule (like a fluorophore) to a biologically active molecule.

Advanced Purification Techniques for Reaction Intermediates and Final Products

The purification of naphthalenesulfonic acids and their derivatives is critical to achieving the desired product quality, especially for applications in dyes and functional materials where impurities can significantly affect performance.

Given the polar nature imparted by the sulfonic acid and hydroxyl groups, this compound and its reaction products are typically solids with appreciable water solubility. Advanced purification techniques are therefore centered on methods suitable for polar, water-soluble compounds.

Recrystallization: This is a primary method for purifying the final solid products. The choice of solvent is crucial. Often, a mixed solvent system (e.g., water-alcohol or water-acetone) is employed to achieve the desired solubility profile for effective purification. The process involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly, causing the desired compound to crystallize out while impurities remain in the mother liquor.

Chromatographic Methods: For more challenging separations or for the purification of reaction intermediates, chromatographic techniques are employed.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is particularly useful for the analysis and purification of sulfonated aromatic compounds. A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape, is a common setup.

Column Chromatography: While less common for highly polar sulfonic acids due to their strong interaction with standard silica (B1680970) gel, specialized adsorbents or reversed-phase silica can be used for preparative scale purification.

The selection of the purification method depends on the specific impurities present and the required purity level of the final product. A combination of these techniques is often necessary to achieve high purity.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-amino-N-(3-chlorophenyl)benzamide |

| Sodium Nitrite |

| Acetonitrile |

| Methanol |

| Trifluoroacetic Acid |

Chemical Reactivity and Mechanistic Investigations of 4,6 Dihydroxynaphthalene Sulfonic Acid

Electrophilic Substitution Pathways on the Naphthalene (B1677914) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The regiochemical outcome of such reactions on substituted naphthalenes is determined by the combined directing effects of the existing substituents. libretexts.orglumenlearning.com

Directing Effects:

Hydroxyl Groups (-OH): As ortho-, para-directors, the hydroxyl groups direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.org

The C-4 hydroxyl group directs towards C-3 (ortho) and C-5 (ortho). The para-position (C-8) is already substituted with the naphthalene ring fusion.

The C-6 hydroxyl group directs towards C-5 (ortho) and C-7 (ortho). The para-position (C-2) is also available.

Sulfonic Acid Group (-SO₃H): As a meta-director, the sulfonic acid group at C-1 directs incoming electrophiles to the C-3 and C-8 positions. libretexts.org

Considering these influences, the positions most activated for electrophilic attack are C-3, C-5, and C-7. The C-5 position is particularly favored as it is ortho to both the C-4 and C-6 hydroxyl groups, receiving a strong, additive activating effect. The C-3 position is ortho to the C-4 hydroxyl group and meta to the C-1 sulfonic acid group, making it another plausible site for substitution. The C-7 position is ortho to the C-6 hydroxyl group. In contrast, positions adjacent to the sulfonic acid group (C-2 and C-8) are deactivated. While sulfonation can be reversible and subject to thermodynamic control, which sometimes favors substitution at the C-2 position in naphthalenes to minimize steric hindrance, the powerful directing effects of the hydroxyl groups are likely to be the determining factor in most EAS reactions. youtube.com

Oxidation Reactions and Kinetic Studies

Dihydroxynaphthalenes are generally susceptible to oxidation due to the electron-rich nature of the aromatic ring imparted by the hydroxyl groups. This oxidation can proceed through various pathways, often leading to the formation of quinones or polymeric materials. researchgate.net

While specific kinetic studies on the oxidation of 4,6-dihydroxynaphthalene-1-sulfonic acid are not extensively documented in the literature, research on related isomers provides significant insight. For instance, the oxidation of 1,8-dihydroxynaphthalene (1,8-DHN) is a key step in the biosynthesis of allomelanins in certain fungi. nih.gov This process is initiated by the formation of a naphthoxyl radical, which is stabilized by the presence of the hydroxyl groups. nih.gov These radicals can then couple to form dimers and higher oligomers. nih.govmdpi.com

Studies on the photooxidation of 1,5-dihydroxynaphthalene (B47172) have demonstrated that the reaction proceeds via a pseudo-first-order kinetic model, leading to the formation of oxidized products. rsc.org Similarly, the catalytic oxidative polymerization of 2,7-dihydroxynaphthalene (B41206) has been achieved using polymer-metal complexes, indicating that the C-3 and C-6 positions are the primary coupling sites in that isomer. acs.org

Based on these findings, it can be inferred that this compound is also prone to oxidation. The reaction would likely proceed via the formation of semiquinone radical intermediates. The ultimate products could be corresponding naphthalene-diones or, under polymerizing conditions, complex allomelanin-like structures. The presence of the sulfonic acid group would enhance the water solubility of both the parent molecule and its oxidation products.

Coordination Chemistry and Metal Complex Formation

The presence of multiple donor atoms (oxygen atoms from the hydroxyl and sulfonate groups) makes this compound a potent ligand for a variety of metal ions.

Dihydroxynaphthalene sulfonic acids can act as multidentate ligands. The two phenolic hydroxyl groups, upon deprotonation, form a powerful bidentate chelating site. This is analogous to catechol (1,2-dihydroxybenzene), which is well-known for forming stable five-membered chelate rings with metal ions. In this compound, the 4- and 6-hydroxyl groups are positioned to form a seven-membered chelate ring, which is also a stable arrangement in coordination chemistry.

The sulfonate group (-SO₃H) can also participate in coordination. The oxygen atoms of the sulfonate can bind to metal centers, acting as a monodentate or bridging ligand. tandfonline.com This dual functionality—a strong chelating site from the diol and an additional binding site from the sulfonate—allows these molecules to form stable mononuclear or polynuclear metal complexes. tandfonline.com The sulfonate group also imparts high water solubility to both the free ligand and its metal complexes, which is advantageous for studies in aqueous media. cymitquimica.com

The specific coordination mode depends on the metal ion, pH of the solution, and the stoichiometry of the reaction. Studies on related ligands illustrate the common binding patterns. For example, 2,3-dihydroxynaphthalene-6-sulfonic acid has been shown to form stable, water-soluble complexes with Titanium(IV). cymitquimica.com Spectroscopic and potentiometric titrations revealed that at neutral pH, the predominant species involves three ligands coordinating to one Ti(IV) center, likely through the deprotonated diol groups.

Research on a more complex ligand incorporating a 1,8-dihydroxynaphthalene-3,6-disulfonic acid moiety (chromotropic acid) showed that it forms stable complexes with VO(IV), Ni(II), and Cd(II). tandfonline.com In these complexes, coordination primarily involves the peri-dihydroxyl groups, which act as a bidentate chelate.

Based on these examples, this compound is expected to primarily act as a bidentate O,O'-donor ligand through its two hydroxyl groups after deprotonation. The sulfonate group may or may not be directly involved in coordination depending on the metal ion's size, charge, and coordination number preference.

Below is a table summarizing the characteristics of metal complexes formed with related dihydroxynaphthalene sulfonic acid ligands, which serves as a model for the expected behavior of this compound.

| Ligand | Metal Ion | Observed Stoichiometry (Metal:Ligand) | Coordination Mode | Reference |

| 2,3-Dihydroxynaphthalene-6-sulfonic acid | Ti(IV) | 1:3 | Bidentate chelation via diol groups | cymitquimica.com |

| 2-[(2-hydroxy-5-chlorophenyl)azo]-1,8-dihydroxynaphthalene-3,6-disulfonic acid | VO(IV) | 1:1 | Bidentate chelation via diol groups | tandfonline.com |

| 2-[(2-hydroxy-5-chlorophenyl)azo]-1,8-dihydroxynaphthalene-3,6-disulfonic acid | Ni(II) | 1:1 | Bidentate chelation via diol groups | tandfonline.com |

| 2-[(2-hydroxy-5-chlorophenyl)azo]-1,8-dihydroxynaphthalene-3,6-disulfonic acid | Cd(II) | 1:1 | Bidentate chelation via diol groups | tandfonline.com |

Advanced Structural Characterization of 4,6 Dihydroxynaphthalene Sulfonic Acid Derivatives and Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including derivatives of 4,6-Dihydroxynaphthalene-1-sulfonic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map out the carbon-hydrogen framework and deduce the precise arrangement of substituents on the naphthalene (B1677914) core.

Proton NMR Spectral Analysis of Functionalized Derivatives

Proton NMR (¹H NMR) provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. In functionalized derivatives of this compound, the chemical shifts (δ) of the aromatic protons are particularly informative. The positions of the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups significantly influence the electron density distribution in the naphthalene ring system, leading to characteristic shifts for the remaining protons.

For the parent compound, this compound, the expected ¹H NMR spectrum would show distinct signals for the protons on the naphthalene rings. The proton at position 2, being ortho to the sulfonic acid group, would likely appear as a doublet at a downfield-shifted position due to the electron-withdrawing nature of the -SO₃H group. The proton at position 5, situated between two hydroxyl groups, would also exhibit a characteristic shift. The remaining protons at positions 3, 7, and 8 would show signals corresponding to their respective electronic environments, with coupling patterns (doublets, doublets of doublets) revealing their adjacency to other protons.

In related dihydroxynaphthalene compounds, such as 1,3-Dihydroxynaphthalene, the protons show complex splitting patterns in the aromatic region, typically between 6.0 and 8.0 ppm. For instance, in Acetone-d6, the protons of 1,3-Dihydroxynaphthalene resonate at various chemical shifts, providing a template for predicting the spectral features of its sulfonic acid derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of related compounds and substituent effects. Actual experimental values may vary.)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 7.8 - 8.2 | d |

| H-3 | 7.0 - 7.4 | d |

| H-5 | 6.8 - 7.2 | s |

| H-7 | 7.3 - 7.7 | d |

| H-8 | 7.9 - 8.3 | d |

| OH-4 | 9.0 - 10.0 | br s |

| OH-6 | 9.0 - 10.0 | br s |

Carbon NMR for Aromatic and Aliphatic Resonance Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound and its derivatives will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the attached functional groups.

The carbon atoms bearing the hydroxyl groups (C-4 and C-6) are expected to be significantly shielded and appear in the range of 150-160 ppm. Conversely, the carbon atom attached to the electron-withdrawing sulfonic acid group (C-1) would be deshielded. The remaining carbon atoms of the naphthalene rings will have chemical shifts that are influenced by their position relative to the substituents. For comparison, the ¹³C NMR spectrum of 1,2-Dihydroxynaphthalene in DMSO-d6 shows signals for the hydroxyl-bearing carbons at around 144 and 145 ppm, while other aromatic carbons appear between 110 and 130 ppm. spectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of related compounds and substituent effects. Actual experimental values may vary.)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-1 | 135 - 145 |

| C-2 | 115 - 125 |

| C-3 | 120 - 130 |

| C-4 | 150 - 160 |

| C-4a | 125 - 135 |

| C-5 | 105 - 115 |

| C-6 | 155 - 165 |

| C-7 | 110 - 120 |

| C-8 | 120 - 130 |

| C-8a | 130 - 140 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and studying intermolecular interactions such as hydrogen bonding.

Identification of Functional Group Vibrations

The IR spectrum of this compound is expected to be characterized by several key absorption bands. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups. The sulfonic acid group would exhibit characteristic stretching vibrations for the S=O and S-O bonds, typically appearing in the regions of 1350-1440 cm⁻¹ and 1150-1250 cm⁻¹ (asymmetric and symmetric stretching, respectively). The C=C stretching vibrations of the aromatic naphthalene ring would be observed in the 1450-1650 cm⁻¹ region. For related naphthalene sulfonic acid formaldehyde (B43269) condensates, strong and broad absorption peaks around 3431 cm⁻¹ are attributed to O-H stretching. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound (Note: These are predicted values based on typical functional group absorption regions.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -OH (Hydroxyl) | O-H Stretch | 3200 - 3600 (broad) |

| -SO₃H (Sulfonic Acid) | S=O Asymmetric Stretch | 1350 - 1440 |

| -SO₃H (Sulfonic Acid) | S=O Symmetric Stretch | 1150 - 1250 |

| Aromatic Ring | C=C Stretch | 1450 - 1650 |

| Aromatic Ring | C-H Bending (out-of-plane) | 700 - 900 |

Analysis of Hydrogen Bonding Interactions

The presence of both hydroxyl and sulfonic acid groups in this compound allows for the formation of extensive intra- and intermolecular hydrogen bonds. These interactions can be studied using IR spectroscopy by observing the shifts in the O-H stretching frequency. In the absence of hydrogen bonding, the O-H stretch appears as a sharp band at higher wavenumbers (around 3600 cm⁻¹). In the solid state or in concentrated solutions, the formation of hydrogen bonds leads to a broadening and a shift to lower wavenumbers (3200-3400 cm⁻¹) of the O-H band. The extent of this shift can provide qualitative information about the strength of the hydrogen bonding network.

Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound and its derivatives is due to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The naphthalene ring system is a chromophore, and the positions and intensities of the absorption bands are sensitive to the nature and position of the substituents.

The UV-Vis spectrum of dihydroxynaphthalene derivatives typically shows multiple absorption bands in the UV region. For example, 1,5-dihydroxynaphthalene (B47172) exhibits absorption maxima that can be monitored to study its transformation. researchgate.net The presence of hydroxyl and sulfonic acid groups on the naphthalene core of this compound is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. This is due to the electron-donating nature of the hydroxyl groups, which extends the conjugation of the π-electron system. Studies on naphthalene sulfonic acid formaldehyde condensates have shown that the concentration of the compound can be determined by monitoring its UV absorbance. researchgate.net

Table 4: Predicted UV-Visible Absorption Maxima for this compound (Note: These are predicted values based on the analysis of related chromophoric systems.)

| Transition | Predicted λₘₐₓ (nm) |

| π → π | ~280 - 350 |

| π → π | ~220 - 250 |

Spectroscopic Properties of Azo Dye Ligands

Azo dyes derived from this compound exhibit distinct spectroscopic properties that are crucial for their characterization. UV-visible (UV-Vis) and Fourier-transform infrared (FTIR) spectroscopy are primary tools for elucidating the electronic and vibrational features of these ligands.

The UV-Vis absorption spectra of these azo dyes, typically recorded in solvents like ethanol (B145695) or methanol, show strong absorption bands in the visible region, which is responsible for their color. ijacskros.comresearchgate.net These bands arise from electronic transitions within the molecule. Specifically, a prominent absorption peak observed between 420 nm and 500 nm is attributed to n-π* and π-π* transitions within the azo (-N=N-) chromophore and associated aromatic rings. ijacskros.commdpi.comresearchgate.net The exact position and intensity of this peak can be influenced by the solvent polarity and the nature of substituent groups on the aromatic rings. mdpi.comacademie-sciences.fr

FTIR spectroscopy provides valuable information about the functional groups present in the azo dye ligands. The spectra reveal characteristic vibrational frequencies that confirm the molecular structure. A broad absorption band is typically observed in the region of 3100–3400 cm⁻¹, which corresponds to the stretching vibration of the hydroxyl (-OH) groups. researchgate.net The stretching vibration of the azo group (-N=N-) appears in the 1400–1550 cm⁻¹ range. researchgate.netorientjchem.orgbas.bg Other significant bands include C=C stretching vibrations from the aromatic rings and C-N stretching vibrations. bas.bg

Table 1: Characteristic FTIR Absorption Bands for Azo Dye Ligands Derived from Naphthalene Sulfonic Acids

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Reference(s) |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3100 - 3400 (broad) | researchgate.netorientjchem.org |

| Azo (-N=N-) | N=N Stretch | 1400 - 1550 | researchgate.netorientjchem.orgbas.bg |

| Aromatic Ring | C=C Stretch | 1590 - 1620 | bas.bg |

These spectroscopic fingerprints are essential for confirming the successful synthesis of the azo dye ligand before its use in complex formation.

Monitoring of Complex Formation and Reaction Progress

Spectroscopic techniques are instrumental in monitoring the formation of metal complexes with azo dye ligands derived from this compound. Changes in the UV-Vis spectrum upon addition of a metal ion serve as a direct indicator of complexation. ijacskros.com

When the azo dye ligand coordinates with a metal ion, a noticeable shift in the maximum absorption wavelength (λmax) often occurs. ijacskros.com This shift can be either a bathochromic (red) or hypsochromic (blue) shift, depending on the nature of the metal and the ligand. ijacskros.comacademie-sciences.fr In many cases, a decrease in the absorbance intensity is also observed, which confirms the formation of the complex. ijacskros.com

The effect of pH is a critical parameter in the complexation process. The optimal pH for complex formation can be determined by monitoring absorbance changes across a range of pH values. ijacskros.com For instance, studies with similar azo dye complexes have shown that the maximum absorption intensity, indicating peak complex formation, occurs at a specific optimal pH. ijacskros.com

Spectrophotometric titration is a widely used method to determine the stoichiometry of the resulting metal-ligand complex. nih.govnih.gov By employing the molar ratio method, where the absorbance is plotted against the mole fraction of the ligand, the metal-to-ligand ratio can be established. For many azo dye complexes derived from similar hydroxyquinoline structures, a 1:2 metal-to-ligand stoichiometry is commonly observed. ijacskros.comorientjchem.org

Furthermore, FTIR analysis can confirm the coordination sites. Upon complexation, the vibrational frequency of the azo group (-N=N-) often shifts, indicating its participation in bonding with the metal ion. orientjchem.org The disappearance or shifting of the -OH band can indicate deprotonation and coordination through the hydroxyl oxygen. orientjchem.org Concurrently, new absorption bands may appear at lower frequencies (typically 400-600 cm⁻¹), which are attributed to the formation of new metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, providing direct evidence of coordination. ijacskros.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of this compound derivatives through fragmentation analysis.

Electrospray Ionization (ESI-MS) of Sulfonated Compounds

Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like sulfonated dyes. upce.cz Due to the presence of the strongly acidic sulfonic acid group, these compounds are readily ionized in the negative ion mode. upce.czdoi.org The analysis is much more sensitive in negative-ion MS than in positive-ion mode. upce.cz

In negative-ion ESI-MS, sulfonated dyes typically form molecular ions corresponding to the deprotonated molecule, [M-H]⁻. upce.cz For polysulfonated compounds, multiply charged ions such as [M-xH]ˣ⁻ can be observed, where 'x' is the number of sulfonic acid groups. upce.cz It is also common to observe adducts with sodium ions, leading to species like [M-(x+y)H+yNa]ˣ⁻. upce.cz

Collision-induced dissociation (CID) within the mass spectrometer provides characteristic fragmentation patterns that aid in structural confirmation. For sulfonated azo compounds, common fragmentation pathways include the neutral loss of SO₃ (80 Da) or SO₂ (64 Da). doi.orgnih.gov The cleavage of the azo bond can result in the loss of a nitrogen molecule (N₂, 28 Da). doi.org These distinct fragmentation patterns are invaluable for identifying unknown degradation products or impurities. doi.org

Table 2: Common Neutral Losses in ESI-MS/MS of Sulfonated Azo Dyes

| Lost Fragment | Mass (Da) | Reference(s) |

|---|---|---|

| N₂ | 28 | doi.org |

| SO₂ | 64 | doi.orgnih.gov |

HPLC-MS for Analysis of Complex Mixtures

The coupling of high-performance liquid chromatography with mass spectrometry (HPLC-MS) is a highly effective technique for the analysis of complex mixtures containing this compound derivatives. upce.cz This method allows for the physical separation of individual components in a mixture before they are introduced into the mass spectrometer for detection and identification. researchgate.net

Reversed-phase HPLC is commonly employed for the separation. researchgate.netnih.gov For sulfonated compounds, which can be challenging to retain on standard C18 columns, ion-pairing chromatography is often used. This involves adding an ion-pairing agent, such as tetrabutylammonium (B224687) hydrogensulfate, to the mobile phase to improve the retention and separation of the anionic analytes. researchgate.net

HPLC-MS is indispensable for monitoring reaction progress, identifying by-products, and analyzing degradation products in environmental or biological samples. researchgate.netnih.gov For example, it has been successfully used to separate and identify the components in commercial grade azo dyes and to track their degradation products in bioreactors. researchgate.netnih.gov The combination of retention time from the HPLC and the mass-to-charge ratio and fragmentation data from the MS provides a high degree of confidence in the identification of each compound within the mixture. researchgate.netdoi.org

Microscopic Techniques for Morphological and Surface Analysis of Materials

Microscopic techniques provide visual confirmation of the morphology and surface characteristics of solid-state materials, such as the metal complexes of azo dyes.

Scanning Electron Microscopy (SEM) of Azo Compound Complexes

Scanning Electron Microscopy (SEM) is a key technique used to investigate the surface topography, shape, and size of the particles of solid azo dye complexes. The formation of a metal complex often leads to significant changes in the morphology compared to the free ligand. ijacskros.com SEM analysis can reveal whether the synthesized complex has a well-defined crystalline structure, an amorphous nature, or specific nanoscale properties. These morphological characteristics can influence the material's bulk properties, such as solubility and reactivity. Comparing the SEM images of the uncomplexed azo dye ligand with those of the metal complex can provide visual evidence of the successful formation of a new compound.

Applications in Chemical Sciences and Engineering

Role in Dye Chemistry and Pigment Manufacturing

The structure of 4,6-Dihydroxynaphthalene-1-sulfonic acid is foundational to its role as a dye intermediate. The electron-rich naphthalene (B1677914) ring, activated by two hydroxyl groups, serves as an excellent coupling component for the synthesis of a wide array of azo dyes.

Azo dyes, which constitute the largest and most diverse group of synthetic colorants, are characterized by the presence of one or more azo groups (-N=N-). wikipedia.org The synthesis of these dyes typically involves a two-step process: diazotization and coupling. In this process, a primary aromatic amine is converted into a diazonium salt, which then reacts with a coupling component, such as this compound. wikipedia.orghmdb.ca

The general procedure involves dissolving the primary aromatic amine in an acidic medium and treating it with sodium nitrite (B80452) at low temperatures (0–5 °C) to form the unstable diazonium salt. wikipedia.orghmdb.ca This salt is then immediately introduced to an alkaline solution of the dihydroxynaphthalene sulfonic acid. The electrophilic diazonium ion attacks the electron-rich naphthalene ring, forming a stable azo linkage and creating a vividly colored dye molecule. wikipedia.org

This method is highly versatile, allowing for the creation of a wide spectrum of colors. Dyes derived from naphthalene sulfonic acid precursors are used extensively in the textile industry for coloring natural and synthetic fibers like wool, polyamide, and polyester (B1180765). nih.govwikipedia.org For instance, sulfonated azo dyes are valuable as acid dyes for wool and disperse dyes for polyester fabrics. nih.govgoogle.com The presence of the sulfonic acid group imparts water solubility, which is crucial for the dyeing process, while also providing a site for ionic bonding with fibers like wool and nylon. wikipedia.org Beyond textiles, these dyes are also utilized as pigments for coloring plastics and in specialized applications such as diazotype printing, where they can produce stable, clearly defined images. google.comrsc.org

The performance characteristics of a dye, such as its color, fastness (resistance to washing, light, and rubbing), and affinity for a substrate, are intrinsically linked to its molecular structure. In dyes derived from this compound, the specific arrangement of the functional groups is critical.

The color of the dye is determined by the electronic structure of the entire conjugated system, which includes the naphthalene core, the azo bridge, and the aromatic ring from the diazo component. The position of the hydroxyl and sulfonic acid groups on the naphthalene ring significantly influences the electronic properties and, consequently, the wavelength of maximum absorption (λmax), which dictates the perceived color. For example, studies on isomeric amino naphthalene sulfonic acids show that the position of the substituent groups affects both the shade and intensity of the color produced.

Function as Analytical Reagents in Spectrophotometric Methods

The same chemical features that make this compound a useful dye intermediate also allow it to function as a reagent in analytical chemistry, particularly for spectrophotometric analysis.

The adjacent hydroxyl groups on the naphthalene ring can act as a chelating agent, forming stable complexes with various metal ions. This complexation often results in the formation of a colored product with a distinct absorption spectrum, allowing for the quantitative determination of the metal ion using spectrophotometry. smolecule.com

This principle is demonstrated by related azo sulfonic acid reagents used for the trace determination of metal ions like Cobalt(II) and Nickel(II). smolecule.com The method is based on the formation of a 1:2 metal-to-reagent complex, which can be measured at a specific wavelength. smolecule.com The intensity of the color produced is directly proportional to the concentration of the metal ion, following the Beer-Lambert law over a specific concentration range. smolecule.comnih.gov

The table below summarizes typical parameters for spectrophotometric assays using complexing agents, illustrating the principles involved.

| Analyte | Reagent Type | Complex Ratio (Metal:Reagent) | λmax (nm) | Linearity Range (ppm) | Ref |

| Cobalt(II) | 4-(p-phenyl azo sulfonic acid)-1-naphthol | 1:2 | 453 | 0.5 - 2.5 | smolecule.com |

| Nickel(II) | 4-(p-phenyl azo sulfonic acid)-1-naphthol | 1:2 | 446 | 0.1 - 2.0 | smolecule.com |

| Iron(III) | Desferrioxamine B | 1:1 | - | - | nih.gov |

| Co(II), Ni(II), La(III) | Gatifloxacin | 1:2 (Co), 1:1 (Ni, La) | - | 18.77–150.16 (µg/mL) | google.com |

This table is illustrative of the types of complexation-based assays and does not specifically use this compound but demonstrates the method's principles with analogous compounds.

Beyond direct metal detection, dihydroxynaphthalene sulfonic acids are integral to developing new indirect spectrophotometric methods. These systems often involve the formation of an azo dye as a final, measurable product. A notable application is in the quantification of pharmaceuticals.

For example, a method for determining Amoxicillin (B794) involves a coupling reaction with diazotized sulfadimidine in an alkaline medium. acs.orgacs.org The reaction produces a yellow azo dye, and the absorbance is measured at its λmax of 425 nm. acs.orgacs.org The color intensity is proportional to the amoxicillin concentration, allowing for its quantification in pure form and in pharmaceutical preparations. acs.org Such methods are valued for their simplicity, speed, and cost-effectiveness. acs.org

Recent innovations have transferred these colorimetric reactions onto portable platforms like paper-based microfluidic devices, enabling rapid screening and semi-quantitative analysis in settings with limited resources. acs.orgrsc.org

Utility in Bioconjugation Chemistry

The field of bioconjugation involves the linking of molecules to biomolecules such as proteins or peptides. Naphthalene sulfonic acid derivatives have found utility in this area, primarily as fluorescent probes and linkers.

For instance, 8-anilino-1-naphthalenesulfonic acid (ANS), a structurally related compound, is a well-known fluorescent probe used to study proteins. nih.gov ANS exhibits environmentally sensitive fluorescence and has a propensity to bind to hydrophobic pockets on the surface of proteins, a process driven by both hydrophobic and electrostatic interactions. nih.gov This binding event leads to a significant increase in its fluorescence, allowing researchers to detect exposed hydrophobic patches, which can provide insights into protein folding and stability. nih.gov

Furthermore, the functional groups on dihydroxynaphthalene sulfonic acids present opportunities for covalent bioconjugation. The hydroxyl groups can be chemically activated to form stable bonds with biomolecules, while the sulfonic acid group enhances the water solubility of the conjugate, which is often crucial for biological applications. This dual functionality allows the molecule to act as a potential linker, tethering other molecules (like fluorescent dyes or drugs) to a biological target. google.com Conjugates of naphthalene derivatives and dipeptides have been shown to produce biocompatible materials like hydrogels, demonstrating the successful integration of naphthalene-based structures with biological building blocks.

Application as Linker Molecules for Fluorescent Dye Attachment

In the field of bioconjugation chemistry, this compound (DHNS) serves as an effective linker molecule. Its hydroxyl groups can form stable covalent bonds with biomolecules such as proteins and antibodies. Simultaneously, the sulfonic acid group imparts water solubility to the conjugate and provides an additional site for further chemical modifications. Research has demonstrated the utility of DHNS as a linker for attaching fluorescent dyes to biomolecules, which is critical for their visualization and tracking within cellular environments. smolecule.com

Investigation of Interactions with Enzymes and Biomolecules

The compound has demonstrated notable interactions with various biomolecules, including enzymes and proteins. smolecule.com Its structural similarity to other biologically active compounds makes it a subject of interest in biochemical research. Studies have shown that it can act as a substrate for sulfonation enzymes, which are responsible for catalyzing the transfer of a sulfonate group. smolecule.com This interaction is important for understanding metabolic pathways. smolecule.com The hydroxyl, sulfonic acid, and acetamido groups on similar molecules can facilitate interactions with biological targets through hydrogen bonding or electrostatic forces. For instance, related naphthalenesulfonic acid derivatives like 8-anilinonaphthalene-1-sulfonic acid are known to bind to enzymes such as UDP-N-acetylglucosamine 1-carboxyvinyltransferase, highlighting the potential for this class of compounds to interact with biological systems. drugbank.com

Integration in Material Science Applications

The distinct chemical functionalities of this compound allow for its integration into advanced materials, where it contributes to specific performance characteristics.

Role in Superplasticizers for Concrete Formulations

Naphthalene sulfonate derivatives are fundamental components in the formulation of high-range water reducers, commonly known as superplasticizers, for concrete. While the specific isomer this compound is part of this broader class, the general mechanism involves the polymerization of naphthalene sulfonic acids with formaldehyde (B43269). The resulting polymers adsorb onto cement particles, imparting a strong negative charge that leads to electrostatic repulsion. This dispersion of cement particles significantly increases the fluidity of the concrete mixture, allowing for a reduction in the water-to-cement ratio, which in turn leads to higher strength and durability in the final cured concrete.

Development of Sulfonated Polymeric Membranes for Energy Generation

Sulfonated polymers are critical materials for creating proton exchange membranes (PEMs), which are central to technologies like fuel cells. The incorporation of sulfonic acid groups (-SO₃H) into a polymer backbone, such as polyethersulfone (PES) or polyether ether ketone (PEEK), creates materials with the ability to conduct protons. researchgate.netmdpi.com Monomers like this compound can be valuable in the synthesis of such polymers. The sulfonic acid groups provide hydrophilicity and ion exchange capacity, which are essential for efficient proton transport. researchgate.netnih.gov Studies on sulfonated polysulfone (SPSU) membranes show a direct correlation between the degree of sulfonation and key properties like water uptake and proton conductivity. researchgate.net

Table 1: Properties of Sulfonated Polysulfone (SPSU) Membranes

| Property | Observation | Source |

|---|---|---|

| Water Uptake | Increases with a higher degree of sulfonation, rising from 4.1 wt.% to 26 wt.%. | researchgate.net |

| Ion Exchange Capacity (IEC) | Increases with sulfonation, with values from 0.62 mmol/g to 1.78 mmol/g. | researchgate.net |

| Proton Conductivity | Increases with operating temperature and the degree of sulfonation. | researchgate.net |

| Thermal Decomposition | The sulfonic acid group begins to decompose at approximately 250°C. | researchgate.net |

This table presents data for sulfonated polysulfone membranes in general, illustrating the effects of sulfonation relevant to the application of sulfonic acid-containing monomers.

Application as Chain Extenders in Waterborne Polyurethane Synthesis

In polymer chemistry, this compound, as a di-functional molecule (containing two hydroxyl groups), can act as a chain extender in the synthesis of polymers like waterborne polyurethanes (WPUs). nih.govnih.gov Chain extenders are low-molecular-weight compounds that react with prepolymers to increase the polymer's molecular weight and modify its properties. nih.gov The introduction of chain extenders with sulfonic acid groups can enhance the hydrophilicity and thermal stability of the resulting polyurethane. researchgate.netgoogle.com Research on WPUs has shown that using multifunctional chain extenders significantly improves molecular weight, T-peel strength, and water resistance. nih.gov

Table 2: Effect of Chain Extenders on Molecular Weight of WPU Films

| Chain Extender Type | Number Average Molecular Weight (Mn) / (g·mol⁻¹) | Weight Average Molecular Weight (Mw) / (g·mol⁻¹) | Polydispersity (Mw/Mn) |

|---|---|---|---|

| None | 13,800 | 25,600 | 1.85 |

| AAS | 20,400 | 44,700 | 2.19 |

| DETA | 33,600 | 85,200 | 2.54 |

| TETA | 24,900 | 66,700 | 2.68 |

Data adapted from a study on different chain extenders (AAS, DETA, TETA) for WPU synthesis, illustrating the principle of how chain extenders impact polymer properties. nih.gov this compound can function as a diol chain extender.

Intermediate in Fine Chemical Production

Hydroxynaphthalene sulfonic acids are vital intermediates in the chemical industry, particularly for the synthesis of dyes and pigments. patsnap.commolbase.comchemicalbook.com The specific arrangement of functional groups on the naphthalene ring allows for the creation of a wide array of complex molecules. This compound can be used to produce other substituted naphthalenes, such as 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid and 7-Anilino-1-naphthol-3-sulfonic Acid. molbase.com Related isomers, like 2-Hydroxynaphthalene-6-sulfonic acid (Schaeffer acid), are used as coupling components for a broad spectrum of azo dyes. chemicalbook.com Similarly, naphthalene-1,5-disulfonic acid is a precursor for 1,5-Dihydroxynaphthalene (B47172), which is also used to produce dyes. wikipedia.org The reactivity of the naphthalene core, combined with the directing effects of the hydroxyl and sulfonic acid groups, makes these compounds versatile building blocks for organic synthesis. patsnap.comgoogle.com

Computational Chemistry and Theoretical Modeling

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations are fundamental to understanding the intrinsic properties of 4,6-Dihydroxynaphthalene-1-sulfonic acid. Methods like Density Functional Theory (DFT) are commonly employed to analyze related compounds. For instance, studies on the similar molecule 4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANSA) have utilized the B3LYP method with a 6-311++G(d,p) basis set to optimize the molecular structure and calculate vibrational modes. figshare.com Such calculations provide optimized bond lengths and angles that show good agreement with experimental data. figshare.com

A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity and kinetic stability. A small HOMO-LUMO gap suggests a high potential for charge transfer within the molecule, indicating it can be easily polarized and is more reactive. figshare.com For naphthalene (B1677914) derivatives, the substitution of functional groups like hydroxyl (-OH) has been shown to impact the HOMO-LUMO gap. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) surface analysis is used to visualize the charge distribution and identify electrophilic and nucleophilic sites. figshare.com The MEP map reveals regions of positive and negative electrostatic potential, which are crucial for predicting how the molecule will interact with other reagents.

Table 1: Computational Methods in Electronic Structure Analysis

| Computational Method | Application in Analyzing Naphthalene Derivatives | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Optimizing molecular geometry, calculating vibrational frequencies, and determining electronic properties. | figshare.com |

| B3LYP/6-311++G(d,p) | A specific functional and basis set used in DFT for accurate structural and electronic calculations of molecules like ANSA. | figshare.comresearchgate.net |

| HOMO-LUMO Analysis | Determines the energy gap to predict chemical reactivity and intramolecular charge transfer capabilities. | figshare.com |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify sites for electrophilic and nucleophilic attack. | figshare.com |

| Time-Dependent DFT (TD-DFT) | Used to calculate electronic transition energies and simulate UV-Vis spectra. | figshare.comnih.gov |

Prediction of Physico-chemical Parameters (e.g., Topological Polar Surface Area, LogP)

Computational methods are widely used to predict key physico-chemical parameters that govern a molecule's pharmacokinetic profile, such as its ability to be absorbed and distributed.

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (primarily oxygen and nitrogen). wikipedia.org It is a strong predictor of a drug's ability to permeate cell membranes. wikipedia.orgresearchgate.net Molecules with a TPSA below 140 Ų are generally considered to have good oral bioavailability. wikipedia.orgresearchgate.net For a related isomer, 1,2-Dihydroxynaphthalene-6-sulfonate, the computed TPSA is 106 Ų. nih.gov This value suggests that this compound is likely to exhibit good membrane permeability characteristics.

Table 2: Predicted Physico-chemical Properties

| Parameter | Predicted Value/Range | Significance | Reference |

|---|---|---|---|

| Molecular Formula | C₁₀H₈O₅S | Defines the elemental composition. | cymitquimica.com |

| Molecular Weight | 240.23 g/mol | Influences diffusion and transport properties. | cymitquimica.com |

| Topological Polar Surface Area (TPSA) | ~106 Ų (based on isomer) | Predicts membrane permeability and oral bioavailability. A value <140 Ų is favorable. | wikipedia.orgnih.gov |

| pKa | ~0.29 (Predicted) | Indicates the compound is a strong acid due to the sulfonic acid group. |

Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is instrumental in elucidating complex reaction mechanisms at a molecular level. For molecules containing a hydroxynaphthalene moiety, computational studies can map out entire reaction pathways, identify intermediates, and characterize the transition states that connect them. nih.gov

For example, in the study of the isomerization of a hydroxynaphthalene-containing spiropyran, DFT calculations were used to model the multi-step reaction from the spiropyran (SP) form to the merocyanine (B1260669) (MC) form. nih.gov The process involved:

Geometry Optimization: The structures of the ground states (reactants and products) and intermediates were optimized, often using a continuum model like the Polarizable Continuum Model (PCM) to simulate solvent effects. nih.gov

Transition State (TS) Search: Methods like the Berny optimization are used to locate the saddle points on the potential energy surface that correspond to the transition states of each reaction step. nih.gov

Frequency Calculations: These are performed to verify the nature of the stationary points. A true minimum (reactant, product, intermediate) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are run to confirm that a located transition state correctly connects the intended reactant and product. nih.gov

By applying these techniques, researchers can calculate the activation energies for each step, determine the rate-limiting step, and understand how factors like substituent effects influence the reaction pathway. nih.gov This approach provides a detailed mechanistic understanding that is often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic view of intermolecular interactions, which is crucial for understanding how this compound behaves in a biological or chemical system. rsc.org

In studies of related compounds like 4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANSA), MD simulations have been used to confirm stable interactions between the ligand and protein targets. nih.gov These simulations can reveal the stability of binding poses obtained from molecular docking and provide insights into the specific hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the ligand-protein complex over a period of time. figshare.comnih.gov

MD simulations are also used to study the interaction of naphthalene-based molecules with their immediate environment. For instance, Born–Oppenheimer Molecular Dynamics has been employed to investigate the microhydration of naphthalene, revealing the dynamic mobility of water molecules on the aromatic surface even at low temperatures. nih.gov This highlights how MD can capture the fluxional behavior and loose binding interactions that are poorly described by static computational models. nih.gov Enhanced sampling techniques, such as metadynamics, can be combined with MD to explore larger conformational changes and predict how a ligand might influence the structure of a complex biological target like DNA. rsc.org

Environmental Aspects and Bioremediation Studies

Microbial Degradation Pathways of Sulfonated Naphthalenes

The presence of a sulfonate group on an aromatic ring can render a compound inhibitory to microbial growth, making aerobic biodegradation challenging. rsc.org However, numerous studies have shown that specialized microorganisms can degrade these complex molecules, often utilizing them as a source of sulfur for growth when other sulfur sources are limited. researchgate.netnih.gov Mixed microbial communities, particularly those acclimatized in industrial wastewater treatment plants, have proven effective in the complete mineralization of sulfonated aromatics. rsc.orgfishersci.com

The degradation of aminonaphthalene and hydroxynaphthalene sulfonates often relies on the synergistic action of different bacterial strains. fishersci.comresearchgate.net For instance, in one consortium, a Pseudomonas strain initiated the attack on 6-aminonaphthalene-2-sulfonic acid, converting it to 5-aminosalicylate, which was then fully degraded by a second strain in the community. researchgate.net This highlights the metabolic cooperation required to break down these xenobiotic compounds.

| Microorganism / Consortium | Degraded Compound(s) | Key Findings | Reference(s) |

| Pseudomonas sp. strain S-313 | 1-Naphthalenesulfonic acid, 2-Naphthalenesulfonic acid, 5-Amino-1-naphthalenesulfonic acid | Utilized compounds as a sulfur source, converting them to their corresponding naphthols via oxygenolytic desulfonation. | researchgate.netnih.govsemanticscholar.org |

| Arthrobacter sp. | Various sulfonated aromatic compounds | Capable of desulfonating at least 16 different aromatic sulfonates as a sole sulfur source. | researchgate.netnih.gov |

| Moraxella sp. | Naphthalene-2,6-disulfonic acid, Naphthalene-1,6-disulfonic acid | Degraded compounds via regioselective 1,2-dioxygenation, leading to the formation of 5-sulfosalicylic acid. | rsc.org |

| Mixed Bacterial Consortium (Pseudomonas strains BN6 and BN9) | 6-Aminonaphthalene-2-sulfonic acid, other hydroxynaphthalene-2-sulfonates | Demonstrated mutualistic degradation; one strain performed initial desulfonation and ring cleavage, the other mineralized the intermediate. | fishersci.comresearchgate.net |

| Mixed Bacterial Consortium (Bacillus, Arthrobacter, Microbacterium, Nocardioides, Oleomonas) | 4-Aminonaphthalene-1-sulfonic acid | Effectively used the compound as a sole source of carbon, nitrogen, and sulfur, with efficiency dependent on nutrient limitations. | fishersci.comgoogle.com |

The key initial step in the aerobic biodegradation of naphthalenesulfonic acids is the enzymatic cleavage of the carbon-sulfur (C-S) bond. This is typically accomplished by a multicomponent enzyme system known as a dioxygenase. rsc.orgfishersci.com Research using ¹⁸O₂ has confirmed that the mechanism is an oxygenolytic cleavage, where an atom from molecular oxygen is incorporated into the hydroxyl group that replaces the sulfonate group on the aromatic ring. nih.govnih.govsemanticscholar.org

The process begins with a regioselective 1,2-dioxygenation of the naphthalene (B1677914) ring, which forms an unstable diol intermediate. rsc.orgfishersci.com This is followed by the spontaneous elimination of the sulfonate group as sulfite (B76179) (SO₃²⁻). rsc.org This desulfonation step is critical as it removes the xenobiotic character of the molecule, producing a dihydroxynaphthalene intermediate that can enter established metabolic pathways. rsc.org The activity of this desulfonation system is often repressed in the presence of more readily available sulfur sources like sulfate (B86663). nih.gov

Following desulfonation, the resultant dihydroxynaphthalene molecule undergoes further degradation. The aerobic pathway for naphthalene degradation is well-documented and proceeds through a series of enzymatic steps. fishersci.com The aromatic ring is cleaved by a ring-cleaving dioxygenase, such as 1,2-dihydroxynaphthalene dioxygenase (12DHNDO), which acts on the 1,2-dihydroxynaphthalene intermediate. fishersci.com This reaction opens the ring to form 2-hydroxychromene-2-carboxylic acid. fishersci.com

Subsequent enzymatic reactions, including isomerization and the action of a hydratase-aldolase, break down the intermediate further, eventually yielding pyruvate (B1213749) and salicylate. fishersci.com These smaller, simpler molecules can then be funneled into the central metabolic pathways of the microorganism, such as the Krebs cycle, leading to their complete mineralization into carbon dioxide and water. fishersci.comgoogle.com

Under anaerobic conditions, the degradation pathway is different. Studies on naphthalene and 2-methylnaphthalene (B46627) with sulfate-reducing cultures indicate that degradation proceeds via the reduction of the aromatic ring system prior to cleavage. google.comnih.gov This leads to the formation of saturated cyclohexane-ring intermediates like 2-carboxycyclohexylacetic acid, demonstrating a distinct route for mineralization in the absence of oxygen. google.comnih.govresearchgate.net

Environmental Fate and Persistence in Aqueous and Soil Environments

Naphthalenesulfonic acids, including dihydroxy-substituted variants, are generally characterized by high water solubility and resistance to biodegradation. rsc.org This makes them mobile and persistent in aquatic systems. nih.gov The presence of the sulfonate group is a key factor in their recalcitrance. rsc.org

For the related compound 4,5-dihydroxynaphthalene-2,7-disulfonic acid, its high water solubility suggests it is likely to be mobile in the environment. nih.gov Based on available information, its persistence is considered unlikely, though this can be highly dependent on local environmental conditions and microbial populations. nih.gov An acclimatization period is often necessary to enrich for microbial communities capable of degrading these compounds in soil or water. rsc.org Despite their persistence, these compounds are not expected to bioaccumulate significantly in the fatty tissues of organisms. A screening assessment of several naphthalenesulfonic acids and their salts concluded a low risk of harm to the environment at current levels of exposure.

Abiotic Transformation Processes in the Environment (e.g., Photodegradation)

In addition to microbial action, abiotic processes can contribute to the transformation of naphthalenesulfonic acids in the environment. Advanced oxidation processes, such as ozonation and photodegradation, have been shown to be effective.

Ozonation, in particular, has been studied for the degradation of various naphthalenesulfonic acids. rsc.org In acidic aqueous solutions, ozone attacks the aromatic ring directly through a 1,3-dipolar cycloaddition. rsc.orgsemanticscholar.org This initial attack leads to ring cleavage and the formation of more oxidized and often more biodegradable intermediates like organic acids. rsc.org The reactivity of naphthalenesulfonic acids towards ozone decreases as the number of sulfonate groups on the ring increases. rsc.orgsemanticscholar.org Ozonation can effectively reduce the chemical oxygen demand (COD) and total organic carbon (TOC) of water containing these pollutants and significantly increase their biodegradability, making a combined ozonation-biotreatment approach a viable strategy.

Photodegradation is another relevant transformation pathway. Studies on secondary organic aerosols derived from naphthalene oxidation show that simulated solar radiation can rapidly degrade high-molecular-weight compounds. researchgate.net This process involves the breakdown of larger molecules into smaller ones, such as formic acid and formaldehyde (B43269), altering the chemical composition of the pollutants. researchgate.net Furthermore, the presence of natural sensitizers, such as soluble bio-based substances derived from urban waste, can enhance the photodegradation of naphthalene sulfonic compounds.

Strategies for Environmental Mitigation and Bioremediation

Given the persistence of sulfonated aromatic compounds, several strategies have been developed to mitigate their environmental impact and remediate contaminated sites. google.com These strategies often leverage biological processes, which are considered cost-effective and environmentally sound.

Biostimulation involves modifying the environment to stimulate the activity of indigenous microorganisms capable of degrading the target pollutant. This can include adjusting pH, moisture content, and oxygen levels, or adding limiting nutrients to enhance microbial growth and metabolic activity.

Bioaugmentation is the introduction of specific, pre-selected microorganisms or microbial consortia with known degradative capabilities to a contaminated site. The use of mixed microbial consortia is often more effective than single strains for degrading complex molecules like 4,6-dihydroxynaphthalene-1-sulfonic acid. fishersci.com For other persistent aromatic pollutants, immobilizing these consortia on solid supports like biochar has been shown to improve degradation efficiency.

Phytoremediation represents an emerging and promising strategy. This approach uses green plants and their associated root-zone microorganisms to remove or degrade contaminants. Plants like rhubarb (Rheum palmatum) have demonstrated the ability to absorb and transform sulfonated aromatic compounds, suggesting that hydroponic systems or field planting could be used to treat contaminated water and soil.

Advanced Analytical Methods for Detection and Characterization in Complex Matrices

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Mixtures

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a cornerstone for the analysis of non-volatile, polar compounds like 4,6-Dihydroxynaphthalene-1-sulfonic acid. nih.gov This hyphenated technique combines the potent separation capabilities of HPLC with the definitive identification and structural elucidation power of MS. omicsonline.org

The separation of naphthalenesulfonic acid isomers, which often coexist in industrial preparations, presents a significant analytical challenge. Reversed-phase HPLC is a common approach. The choice of mobile phase is critical; it must be compatible with the MS detector, precluding the use of non-volatile buffers like phosphates. nih.gov Volatile buffers such as ammonium (B1175870) acetate (B1210297) or formic acid are preferred. sielc.comresearchgate.net For polysulfonated compounds that show poor retention in standard reversed-phase systems, ion-pair chromatography is employed. Reagents like dihexylammonium acetate have been found to offer a good balance of chromatographic retention and MS compatibility. researchgate.net

Mass spectrometric detection, typically using an electrospray ionization (ESI) source in negative ion mode, is highly suitable for the acidic nature of sulfonic acids. researchgate.net ESI facilitates the formation of deprotonated molecules [M-H]⁻, allowing for precise molecular weight determination. Tandem mass spectrometry (MS/MS) further enhances selectivity and provides structural information by fragmenting the parent ion and analyzing the resulting product ions. nih.gov This is invaluable for distinguishing between isomers, which may have identical molecular weights but different fragmentation patterns.

Table 1: HPLC-MS Parameters for Naphthalenesulfonic Acid Analysis

| Parameter | Condition | Rationale & Reference |

|---|---|---|

| Column | Reversed-Phase (e.g., C18, BIST™ A) | Provides separation based on hydrophobicity. Specialized columns can offer unique selectivity for acidic compounds. researchgate.netsielc.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with volatile additives | Ensures compatibility with MS detection. sielc.commdpi.com |

| Additive | Formic Acid, Ammonium Acetate, or Dihexylammonium Acetate | Modifies pH and acts as an ion-pairing agent to improve retention and peak shape. sielc.comresearchgate.net |

| Ionization | Electrospray Ionization (ESI), Negative Mode | Ideal for acidic compounds, promoting the formation of [M-H]⁻ ions for sensitive detection. researchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) | Offers high selectivity and structural confirmation, crucial for isomer differentiation in complex mixtures. researchgate.netnih.gov |

This table is interactive. Sort by column by clicking the header.

Capillary Electrophoresis and Ion Chromatography

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-efficiency separation technique based on the differential migration of charged species in an electric field. usp.org It is particularly well-suited for the analysis of charged, water-soluble compounds like naphthalenesulfonic acids. CE can separate analytes based on minute differences in their charge-to-mass ratio, making it effective for resolving positional isomers. usp.orgnih.gov